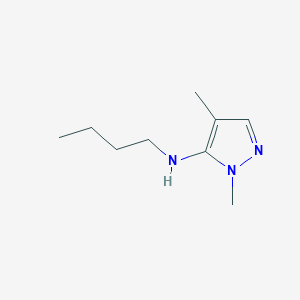

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a butyl group at the nitrogen atom, and two methyl groups at positions 1 and 4 of the pyrazole ring. The amine group is located at position 5. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions. For instance, the reaction of 4-chloro-3,5-dinitropyrazole with N,N-dimethylformamide at elevated temperatures can yield the desired pyrazole compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts such as Amberlyst-70 can enhance the efficiency of the reaction while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.

Major Products Formed

Scientific Research Applications

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-butyl-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

1,4-Dimethyl-1H-pyrazol-5-amine: Lacks the butyl group, resulting in different reactivity and applications.

N-butyl-1H-pyrazol-5-amine: Lacks the methyl groups, affecting its chemical properties and biological activity.

N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups, making it more reactive in certain chemical reactions.

Uniqueness

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

N-butyl-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, synthetic pathways, and potential therapeutic applications of this compound based on recent literature and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects. The structural diversity of pyrazoles allows for a wide range of interactions with biological targets, making them valuable in medicinal chemistry . this compound is one such derivative that has been studied for its potential therapeutic effects.

Biological Activities

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess significant antitumor activity against colon cancer cell lines (CaCO-2) and normal fibroblast (BHK) cell lines . The mechanism of action often involves the inhibition of specific kinases or interference with cellular signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

Pyrazole compounds have also been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, certain pyrazole derivatives have demonstrated the ability to reduce inflammation in animal models by modulating the expression of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives is another area of interest. Compounds like this compound have shown activity against various bacterial strains and fungi. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential metabolic pathways within microbial cells .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The typical synthetic route involves:

- Formation of the Pyrazole Ring : This can be accomplished via cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Substitution Reactions : The introduction of butyl and methyl groups can be performed through alkylation or acylation reactions.

A detailed synthetic protocol is outlined in Table 1 below:

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine + Carbonyl compound | Pyrazole intermediate |

| 2 | Alkyl halide + Base | N-butyl derivative |

| 3 | Methylating agent + Base | N-butyl-1,4-dimethyl-pyrazole |

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Study on Anticancer Activity : A study demonstrated that a closely related compound exhibited significant cytotoxicity against several cancer cell lines while sparing normal cells .

- Anti-inflammatory Research : Another investigation showed that pyrazole derivatives could effectively reduce edema in animal models of inflammation, suggesting a promising avenue for developing anti-inflammatory drugs .

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

N-butyl-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C9H17N3/c1-4-5-6-10-9-8(2)7-11-12(9)3/h7,10H,4-6H2,1-3H3 |

InChI Key |

IWQIAFNOEDKCNE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=NN1C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.